An isotope lablled Propranolol. Propranolol is Beta 1 adrenergic receptor antagonist. It can be used for the treatment of high blood pressure, a number of types of irregular heart rate, thyrotoxicosis, capillary hemangiomas, performance anxiety, and essential tremors.
rac Propranolol-d7
CAS No.: 98897-23-5
VCID: VC0196691
Molecular Formula: C16H14D7NO2
Molecular Weight: 266.34
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Description |
rac Propranolol-d7 is a deuterated form of the well-known beta-blocker propranolol. It is primarily used in scientific research, particularly in pharmacokinetic studies, due to its stable isotope labeling. This compound allows researchers to accurately track the metabolic pathways of propranolol using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy . Applications in Researchrac Propranolol-d7 is utilized in pharmaceutical analytical testing as a reference standard. Its deuterated form makes it an invaluable tool for studying the pharmacological effects and metabolic pathways of propranolol. This compound is particularly useful in understanding how propranolol is metabolized and how its metabolites are distributed within biological systems . Safety and HandlingResearch FindingsPropranolol, the parent compound of rac Propranolol-d7, has been extensively studied for its efficacy in treating various conditions, including hypertension, anxiety, and proliferating infantile hemangiomas . The use of deuterated compounds like rac Propranolol-d7 enhances the precision of pharmacokinetic studies by allowing for the differentiation of endogenous and exogenous compounds in biological samples. |
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CAS No. | 98897-23-5 |
Product Name | rac Propranolol-d7 |
Molecular Formula | C16H14D7NO2 |
Molecular Weight | 266.34 |
IUPAC Name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol |
Standard InChI | InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i1D3,2D3,12D |
SMILES | CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O |
Purity | 95% by HPLC; 98% atom D |
Related CAS | 208-378-0 (unlabelled) |
Synonyms | 2-Propanol, 1-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]-3-(1-naphthalenyloxy)- (9CI) |
Tag | propranolol Impurities |
PubChem Compound | 45040287 |
Last Modified | Aug 15 2023 |
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